

Application Notes and Protocols for LZK-IN-1 Studies

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Compound of Interest

Compound Name: *Protac lzk-IN-1*

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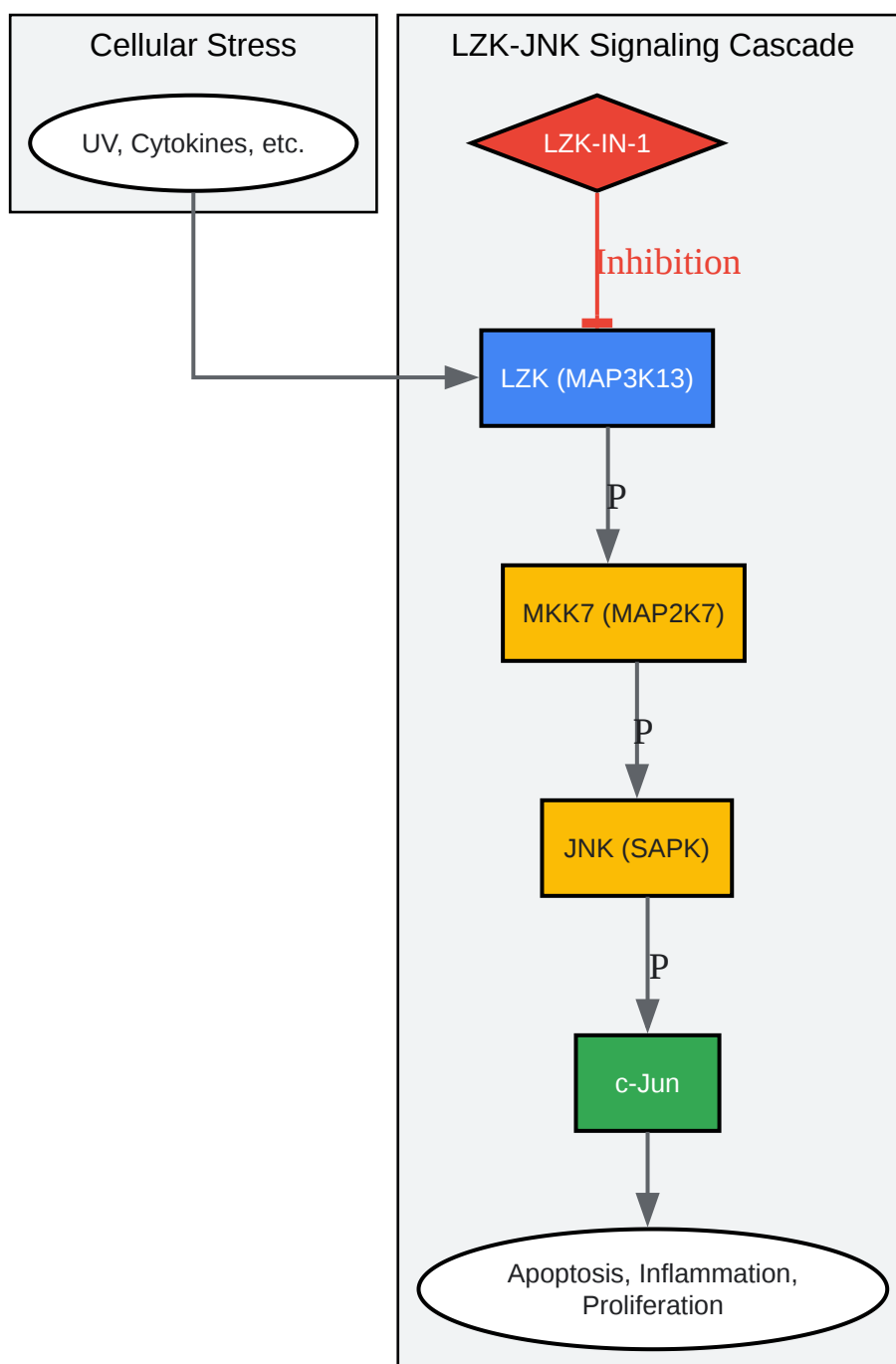
Introduction

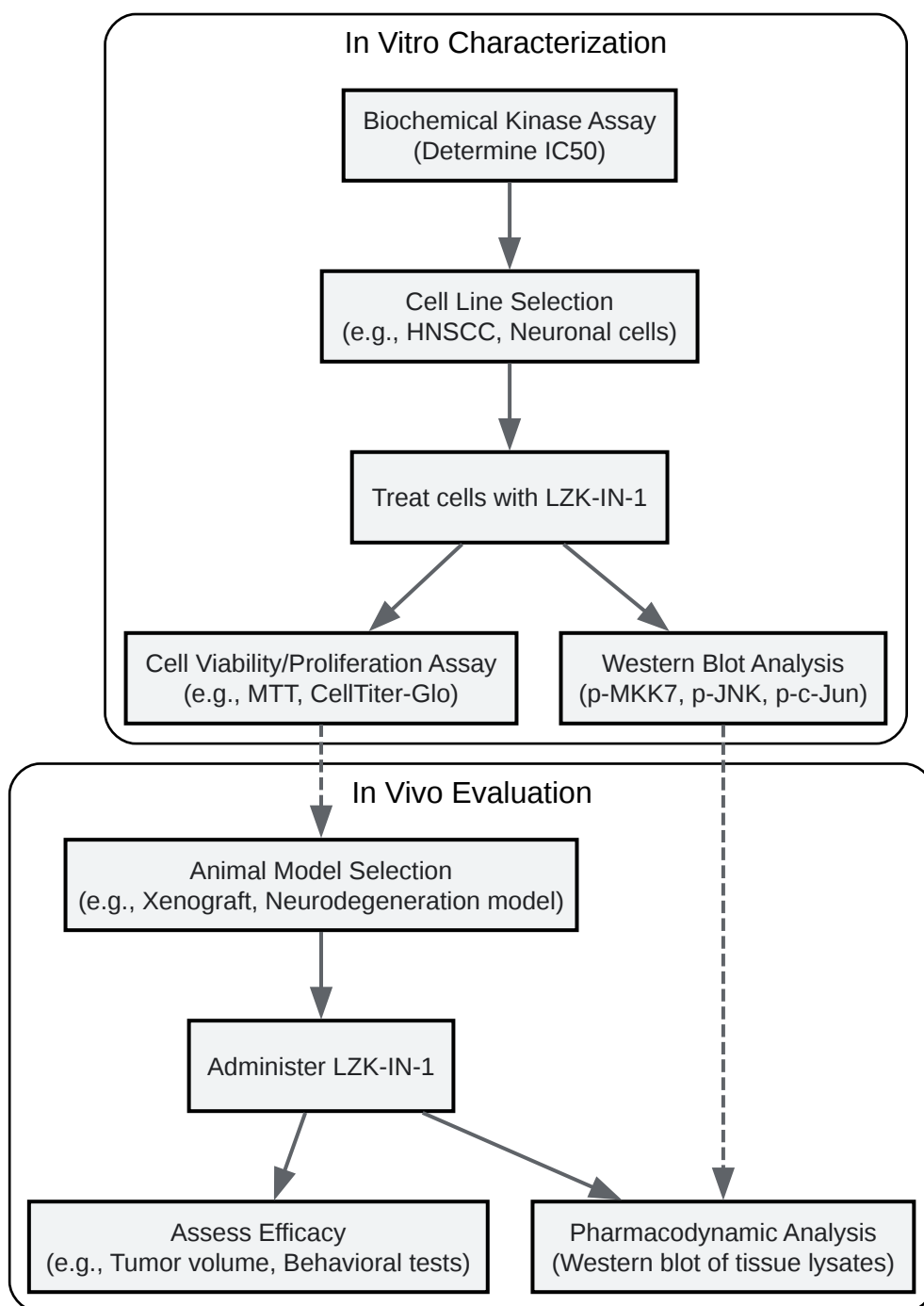
Leucine Zipper Kinase (LZK), also known as MAP3K13, is a member of the mixed-lineage kinase (MLK) family, which functions as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] LZK is implicated in a variety of physiological and pathological processes, including neuronal degeneration, inflammation, and cancer, making it a compelling target for therapeutic intervention.[1][3][4] LZK-IN-1 is a potent and selective inhibitor of LZK designed for in vitro and in vivo studies to probe the kinase's role in cellular signaling and disease models. These application notes provide detailed protocols for characterizing the activity of LZK-IN-1.

Mechanism of Action

LZK is a serine/threonine kinase that, upon activation by cellular stress signals, phosphorylates and activates MAP2K7 (MKK7).[2] MKK7, in turn, phosphorylates and activates JNK. Activated JNK translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in apoptosis, inflammation, and cell proliferation.[1][2] LZK-IN-1 is designed to bind to the ATP-binding site of LZK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the JNK signaling cascade.[1]

Signaling Pathway Diagram





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